molecular formula C10H9ClN4S B6259828 ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile CAS No. 1119449-18-1

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile

Cat. No.: B6259828
CAS No.: 1119449-18-1
M. Wt: 252.72 g/mol
InChI Key: HOKKPVIRMVDYPB-UHFFFAOYSA-N
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Description

({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazolidine ring, a chloropyridine moiety, and a formonitrile group, making it a versatile candidate for numerous chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile typically involves multi-step organic reactions One common method starts with the chlorination of pyridine to obtain 6-chloropyridine This intermediate is then subjected to a nucleophilic substitution reaction with a thiazolidine derivative

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules can provide insights into enzyme inhibition and receptor binding.

Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs targeting specific diseases. Its ability to modulate biological pathways makes it a candidate for drug discovery.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

  • ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)acetamide
  • ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)ethanol

Comparison: Compared to its analogs, ({3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}amino)formonitrile exhibits unique reactivity due to the presence of the formonitrile group. This functional group enhances its ability to participate in nucleophilic addition reactions, making it more versatile in synthetic applications. Additionally, the compound’s stability and solubility properties may differ, influencing its suitability for various applications.

Properties

IUPAC Name

[3-[(6-chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide
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InChI

InChI=1S/C10H9ClN4S/c11-9-2-1-8(5-13-9)6-15-3-4-16-10(15)14-7-12/h1-2,5H,3-4,6H2
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InChI Key

HOKKPVIRMVDYPB-UHFFFAOYSA-N
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Canonical SMILES

C1CSC(=NC#N)N1CC2=CN=C(C=C2)Cl
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4S
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DSSTOX Substance ID

DTXSID7034961, DTXSID60861210
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Record name {3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide
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Molecular Weight

252.72 g/mol
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Physical Description

Odorless solid; [HSDB]
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Boiling Point

decomp >270 °C
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Solubility

In water, 185 mg/L at 20 °C, At 20 °C, in: n-hexane, <0.1 g/L; xylene, 0.30 g/L; dichloromethane, 160 g/L; n-octanol, 1.4 g/L; n-propanol, 3.0 g/L; acetone, 64 g/L; ethyl acetate, 9.4 g/L; polyethylene glycol, 42 g/L; acetonitrile, 52 g/L; and DMSO, 150 g/L
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Density

1.46 g at 20 °C
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Vapor Pressure

6.0X10-12 mm Hg at 20 °C (23X10-12 hPa at 20 °C)
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Color/Form

Yellowish crystalline powder, Crystals from ether

CAS No.

111988-49-9
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Record name Cyanamide, N-[3-[(6-chloro-3-pyridinyl)methyl]-2-thiazolidinylidene]-, [N(Z)]
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Melting Point

136 °C
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